molecular formula C20H26N4O6 B3014290 (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1040647-60-6

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Katalognummer: B3014290
CAS-Nummer: 1040647-60-6
Molekulargewicht: 418.45
InChI-Schlüssel: PWBANJBPBZJFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic small molecule characterized by a piperazine core linked to a 2,6-dimethoxypyrimidin-4-yl group and a 3,4,5-trimethoxyphenyl ketone moiety. The methoxy substituents enhance solubility and influence electronic properties, while the piperazine ring provides conformational flexibility for target binding.

Eigenschaften

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6/c1-26-14-10-13(11-15(27-2)18(14)29-4)19(25)24-8-6-23(7-9-24)16-12-17(28-3)22-20(21-16)30-5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBANJBPBZJFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Similar compounds, such as piperazine derivatives, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity. The interaction of these compounds with their targets often results in changes in cellular processes and functions.

Pharmacokinetics

The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5). This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Biologische Aktivität

The compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O4C_{18}H_{22}N_4O_4, with a molecular weight of 358.39 g/mol. The structure features a piperazine ring linked to a pyrimidine moiety and a trimethoxyphenyl group, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC18H22N4O4C_{18}H_{22}N_4O_4
Molecular Weight358.39 g/mol
CAS Number1021039-36-0

Anticancer Properties

Research indicates that compounds similar to (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways.

  • Mechanism of Action :
    • The compound may act as an agonist for certain protein targets involved in apoptosis, such as the human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and can lead to cancer cell death when activated .
    • It also potentially inhibits key signaling pathways that promote cell proliferation and survival.
  • Case Studies :
    • A study on related piperazine derivatives demonstrated that they could reduce tumor growth in hepatocellular carcinoma models by inducing mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar configurations have shown efficacy against various bacterial strains and fungi.

  • Research Findings :
    • A study indicated that methoxy-substituted phenyl compounds possess notable antibacterial activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
    • The presence of the pyrimidine ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

  • Absorption :
    • The presence of methoxy groups may enhance solubility in lipid environments, improving absorption when administered orally.
  • Metabolism :
    • Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are responsible for the biotransformation of many drugs.
  • Excretion :
    • The compound's metabolites are likely excreted via renal pathways; however, detailed studies are required to elucidate the exact metabolic fate.

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively.

  • In Vitro Toxicity :
    • Cytotoxicity assays on normal human cell lines have shown that the compound has a favorable safety margin compared to its anticancer effects on malignant cells.
  • In Vivo Studies :
    • Animal models are currently being employed to assess long-term effects and potential toxicological impacts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the compound with three classes of analogs based on shared structural motifs: pyrimidine derivatives , piperazine-containing molecules , and trimethoxyphenyl-based compounds . Data tables and key findings are included.

Pyrimidine Derivatives

Pyrimidine is a common heterocycle in medicinal chemistry. The compound’s 2,6-dimethoxypyrimidin-4-yl group resembles nucleoside analogs and kinase inhibitors.

Compound Structure Key Features Reported Activity Reference
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone Pyrimidine-piperazine-trimethoxyphenyl High methoxy content, flexible linker Hypothesized kinase inhibition (structural analogy)
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) Pyrimidinone-thioether-sugar conjugate Nucleoside analog with lipid-like modifications Antiviral or antimetabolite potential (synthesis focus)

Key Insight : The methoxy groups in both compounds enhance solubility, but the nucleoside analog in incorporates a sugar-phosphate backbone, enabling interactions with nucleic acid targets. By contrast, the query compound’s piperazine linker may favor protein-binding interactions.

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in CNS drugs and kinase inhibitors.

Compound Structure Key Features Reported Activity Reference
Query compound Piperazine-pyrimidine-trimethoxyphenyl Methoxy-rich, ketone group Unreported (structural analogy to kinase inhibitors)
Zygocaperoside (from Z. fabago) Triterpenoid saponin with sugar moieties Natural product, no piperazine Anticancer, anti-inflammatory

Key Insight: Unlike Zygocaperoside (a natural triterpenoid with glycosylation), the query compound is fully synthetic and lacks polar sugar groups, suggesting divergent bioavailability and target profiles. Piperazine derivatives often exhibit improved blood-brain barrier penetration, which may expand therapeutic applications.

Trimethoxyphenyl-Based Compounds

The 3,4,5-trimethoxyphenyl group is prevalent in microtubule-targeting agents (e.g., combretastatin analogs).

Compound Structure Key Features Reported Activity Reference
Query compound Trimethoxyphenyl ketone Rigid aromatic system Potential tubulin binding (analogy to combretastatins)
Isorhamnetin-3-O-glycoside (from Z. fabago) Flavonoid glycoside Natural product, hydroxyl/methoxy mix Antioxidant, anticancer

Key Insight: The trimethoxyphenyl group in the query compound mimics combretastatin’s tubulin-binding motif, but its ketone linkage differs from the stilbene or flavonoid backbones of natural products like Isorhamnetin-3-O-glycoside. This structural divergence may alter binding kinetics and specificity.

Research Findings and Gaps

  • Structural Advantages : The compound’s hybrid architecture combines features of kinase inhibitors (pyrimidine), CNS agents (piperazine), and antimitotics (trimethoxyphenyl).
  • Limitations: No direct pharmacological data were found in the provided evidence; most inferences rely on structural analogies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.